Dicyclohexylamine sulfate

Description

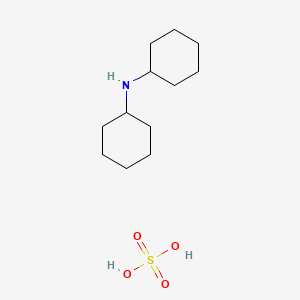

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 360295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

205180-57-0 |

|---|---|

Molecular Formula |

C12H25NO4S |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;sulfuric acid |

InChI |

InChI=1S/C12H23N.H2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h11-13H,1-10H2;(H2,1,2,3,4) |

InChI Key |

HETJQHYMIUPLCQ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC2CCCCC2.OS(=O)(=O)O |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.OS(=O)(=O)O |

Other CAS No. |

25100-13-4 |

Synonyms |

cyclohexanamine, N-cyclohexyl-, sulfate (1:1) dicyclohexylamine dicyclohexylamine hydrochloride dicyclohexylamine nitrate dicyclohexylamine nitrite dicyclohexylamine phosphate (3:1) dicyclohexylamine sulfate dicyclohexylamine sulfate (1:1) dicyclohexylammonium |

Origin of Product |

United States |

Contextual Overview of Dicyclohexylamine and Its Derivatives

Dicyclohexylamine (B1670486), with the chemical formula HN(C₆H₁₁), is a secondary amine consisting of an amine group attached to two cyclohexyl rings. hmdb.cawikipedia.orgchemicalbook.com It is a colorless to pale yellow liquid with a characteristic fishy, amine-like odor. atamankimya.comwikipedia.orgchemicalbook.com While sparingly soluble in water, it is miscible with many organic solvents. atamankimya.comchemicalbook.com

The chemical reactivity of dicyclohexylamine is typical of a secondary amine. chemicalbook.com It is a strong base and readily forms salts, such as dicyclohexylamine sulfate (B86663), upon reaction with acids. eschemy.comatamanchemicals.com This basicity is a key feature driving many of its applications.

Dicyclohexylamine and its derivatives are utilized across various industries. They serve as intermediates in the synthesis of a wide array of other chemicals. oecd.org Some notable applications include:

Corrosion Inhibitors: Used in steam pipes (B44673) and boilers to prevent corrosion. atamankimya.comwikipedia.org

Rubber and Plastics: Acts as an antioxidant and a vulcanization accelerator. atamankimya.comwikipedia.org

Agrochemicals and Pharmaceuticals: Serves as a precursor in the manufacturing of pesticides and certain drugs. atamanchemicals.comohans.com

Catalysis: Metal complexes of dicyclohexylamine are used as catalysts in the production of paints and inks. eschemy.comatamankimya.com

Textiles: Fatty acid and sulfate salts of dicyclohexylamine possess detergent-like properties and are used in the printing and dyeing industry. eschemy.comatamankimya.com

The synthesis of dicyclohexylamine can be achieved through several methods, including the catalytic hydrogenation of aniline (B41778) or the reductive amination of cyclohexanone (B45756). atamankimya.comwikipedia.orgchemicalbook.com

Physical and Chemical Properties of Dicyclohexylamine

| Property | Value |

| Molecular Formula | C₁₂H₂₃N |

| Molar Mass | 181.32 g/mol |

| Appearance | Colorless to pale yellow liquid wikipedia.orgchemicalbook.com |

| Odor | Fishy, amine-like atamankimya.comwikipedia.org |

| Melting Point | -2 °C sigmaaldrich.com |

| Boiling Point | 256-257 °C chemicalbook.com |

| Density | 0.912 g/mL at 20 °C sigmaaldrich.com |

| Solubility in Water | Sparingly soluble (0.8 g/L) wikipedia.org |

Academic Significance and Research Domains

Synthesis Pathways for Dicyclohexylamine

Dicyclohexylamine is a secondary amine that can be synthesized through several industrial and laboratory-scale methods. The primary approaches involve the catalytic hydrogenation of aromatic and cyclic compounds or the reductive amination of cyclohexyl derivatives. These pathways offer different selectivities and yields depending on the chosen precursors, catalysts, and reaction conditions.

Catalytic Hydrogenation of Aromatic and Cyclic Precursors

Catalytic hydrogenation is a major industrial route for producing cyclohexylamines. This method involves the reduction of an unsaturated ring system, typically an aromatic amine or a nitro-substituted cycloalkane, under hydrogen pressure in the presence of a metal catalyst.

The catalytic hydrogenation of aniline (B41778) is a common method for producing both cyclohexylamine (B46788) and dicyclohexylamine. atamankimya.comwikipedia.org The process involves the reduction of the benzene (B151609) ring in aniline at elevated temperatures and pressures. chemicalbook.com

The reaction typically yields a mixture of cyclohexylamine and dicyclohexylamine, and separating these products can be challenging. rsc.org The formation of dicyclohexylamine is thought to occur through the condensation of two cyclohexylamine molecules or via an N-cyclohexylidene-cyclohexylamine intermediate. oup.com The choice of catalyst and support material significantly influences the product distribution. While catalysts like ruthenium (Ru) and palladium (Pd) are commonly used, cobalt (Co) and nickel (Ni) also demonstrate activity. oup.comatamanchemicals.com Research has shown that supporting the catalyst on materials like niobic acid or tantalic acid can improve the results. wikipedia.orgatamanchemicals.com In one studied process, using a nickel catalyst on a γ-Al2O3 support at 180 °C resulted in 100% conversion of aniline, with the yields of both cyclohexylamine and dicyclohexylamine being approximately 50%. researchgate.net An alternative patented approach involves the concurrent hydrogenation and condensation of a mixture of aniline and phenol (B47542) over a palladium-containing catalyst, which is reported to produce dicyclohexylamine in exceptionally high yields. google.com

| Catalyst System | Precursor(s) | Temperature | Key Findings | Reference |

|---|---|---|---|---|

| Nickel on γ-Al2O3 | Aniline | 180 °C | 100% aniline conversion; ~50% yield of dicyclohexylamine. | researchgate.net |

| Ruthenium (Ru) / Palladium (Pd) | Aniline | Elevated | Produces a mixture of cyclohexylamine and dicyclohexylamine. | atamankimya.comwikipedia.org |

| Palladium-containing catalyst | Aniline and Phenol | Moderately Elevated | Reported to achieve exceptionally high yields of dicyclohexylamine. | google.com |

| Cobalt (Co) | Aniline | Up to 180–200 °C | Considered to have the highest activity for aniline hydrogenation among Co, Ni, Fe, and Cu. | oup.com |

The catalytic hydrogenation of nitrocyclohexane (B1678964) represents a versatile and alternative pathway for synthesizing a range of valuable chemicals, including cyclohexanone (B45756) oxime, cyclohexanone, cyclohexanol (B46403), cyclohexylamine, and dicyclohexylamine. rsc.orgresearchgate.netresearchgate.net The reaction proceeds through a complex network where nitrocyclohexane is initially reduced to intermediates like nitroso-cyclohexane and cyclohexanone oxime. daneshyari.com These intermediates can then be further hydrogenated to cyclohexylamine and cyclohexanone. Dicyclohexylamine is subsequently formed through the condensation of cyclohexylamine and cyclohexanone, which generates a cyclohexyl-cyclohexylidene amine intermediate that is finally reduced. daneshyari.com

The selectivity of this process is highly dependent on the catalyst, support material, and reaction conditions such as temperature and hydrogen pressure. For example, gold (Au) catalysts supported on different metal oxides show varied product preferences. Au/Al2O3 exhibits high selectivity towards cyclohexanone oxime, while Au/CeO2 almost exclusively produces cyclohexanone. daneshyari.com Bimetallic catalysts, such as Copper-Cobalt on a silica (B1680970) support (CuCo/SiO2), have also been investigated, showing that product selectivity can be tuned by adjusting the metal ratio and reaction conditions. mdpi.com An increase in reaction temperature generally favors the formation of condensation products like dicyclohexylamine. daneshyari.com

| Catalyst System | Primary Product(s) | Key Conditions/Observations | Reference |

|---|---|---|---|

| Au/Al2O3 | Cyclohexanone Oxime | Highest activity and oxime selectivity (max=95%) among tested Au catalysts. | daneshyari.com |

| Au/CeO2 | Cyclohexanone | Promoted near-exclusive production of cyclohexanone. | daneshyari.com |

| Au/TiO2 and Au/ZrO2 | Cyclohexylamine/Cyclohexanone mixture | Generated a mixture of the amine and ketone. | daneshyari.com |

| CuCo(3:1)/SiO2 | Cyclohexanone | Allows for 100% cyclohexanone production at 5 bar and 75 °C. | researchgate.netmdpi.com |

| Co/SiO2 | Cyclohexylamine | Shows high activity and steers the reaction towards cyclohexylamine formation. | mdpi.com |

Reductive Amination Strategies

Reductive amination is another key synthetic strategy for producing dicyclohexylamine. This method involves the reaction of a carbonyl compound (cyclohexanone) or an alcohol (cyclohexanol) with an amine source in the presence of a reducing agent, typically hydrogen and a catalyst.

The reductive amination of cyclohexanone is a direct route to dicyclohexylamine. The process can be carried out using different amine sources. When cyclohexanone is reacted with cyclohexylamine in the presence of a catalyst like palladium on carbon (Pd/C) and hydrogen, dicyclohexylamine is formed directly. atamankimya.comwikipedia.orgstackexchange.com

Alternatively, ammonia (B1221849) can be used as the amine source. In this case, cyclohexanone first reacts with ammonia to form cyclohexylamine via a cyclohexylimine intermediate. koreascience.kr The newly formed cyclohexylamine can then react with another molecule of cyclohexanone to produce N-cyclohexylcyclohexylimine, which is subsequently hydrogenated to dicyclohexylamine. koreascience.kr This makes dicyclohexylamine a potential byproduct when the target is cyclohexylamine. koreascience.kr The efficiency of the reaction can be improved by using solvents like methanol, which enhances the solubility of ammonia, and by adding 4Å molecular sieves to remove the water generated during imine formation, thereby shifting the equilibrium toward the products. koreascience.kr

| Reactants | Catalyst System | Key Conditions/Additives | Major Product(s) | Reference |

|---|---|---|---|---|

| Cyclohexanone, Cyclohexylamine | Palladium/Carbon (Pd/C) | Hydrogen pressure (~4 mm Hg) | Dicyclohexylamine | atamankimya.comwikipedia.org |

| Cyclohexanone, Ammonia | Cu-Cr-La/γ-Al2O3 | Methanol solvent, 4Å molecular sieves | Cyclohexylamine (primary), Dicyclohexylamine (byproduct) | koreascience.kr |

| Cyclohexanone, Ammonia | Cu-Cr-La/γ-Al2O3 | Dioxane solvent | Lower selectivity to cyclohexylamine, higher dicyclohexylamine formation compared to methanol. | koreascience.kr |

Dicyclohexylamine can also be synthesized starting from cyclohexanol. The reaction of cyclohexanol with ammonia over a catalyst is a common method for producing cyclohexylamine, with dicyclohexylamine being a frequent byproduct. researchgate.netoecd.org This transformation typically proceeds through a "borrowing hydrogen" mechanism. researchgate.net In this process, the catalyst, often a nickel-based system (e.g., Raney Ni, Ni/Al2O3, Ni/C), first facilitates the dehydrogenation of cyclohexanol to form an intermediate cyclohexanone. researchgate.netmdpi.com This ketone then undergoes reductive amination with ammonia as described in the previous section to form cyclohexylamine, which can further react with the ketone intermediate to yield dicyclohexylamine. researchgate.net

The reaction conditions, including temperature, pressure, solvent, and the presence of a base, significantly affect catalyst activity and product selectivity. mdpi.com While the primary goal is often the synthesis of cyclohexylamine, the formation of dicyclohexylamine is a known parallel reaction pathway. researchgate.net

| Catalyst System | Solvent | Key Findings | Identified Products | Reference |

|---|---|---|---|---|

| Raney Ni, Ni/Al2O3, Ni/C | Water (Aqueous Ammonia) | Base and hydrogen improve conversion. Ni/C showed high activity. | Cyclohexylamine, Dicyclohexylamine | mdpi.com |

| Ni-based catalyst | Not specified | Formation of dicyclohexylamine occurs as a parallel reaction to cyclohexylamine synthesis. | Cyclohexylamine, Dicyclohexylamine | researchgate.net |

| Palladium catalyst | Not specified | Reaction at 150-200 °C. | Dicyclohexylamine | oecd.org |

| 5% Cu on SBA-15 | Not specified | Tested for reductive amination at 250 °C. | Cyclohexanone, Cyclohexylamine, N-Cyclohexylidinecyclohexylamine, Dicyclohexylamine | researchgate.net |

Preparation and Formation of this compound Salt

This compound is an ionic salt formed from the basic dicyclohexylamine and sulfuric acid. Its preparation relies on acid-base chemistry and subsequent purification.

The most direct method for preparing this compound is the acid-base neutralization reaction between dicyclohexylamine and sulfuric acid. atamankimya.comgoogle.com As an amine, dicyclohexylamine acts as an organic base and reacts exothermically with strong acids like sulfuric acid to form a salt. atamankimya.com

In a typical procedure, dicyclohexylamine is suspended in an aqueous solution, and concentrated sulfuric acid is added. google.com The heat generated by the reaction often raises the temperature, and external heating may be applied to ensure the complete dissolution of the initially formed this compound. google.com The reaction is a straightforward proton transfer, where the amine nitrogen is protonated by the acid, forming the dicyclohexylammonium (B1228976) cation, and the sulfate anion serves as the counter-ion. This method is fundamental and forms the basis for synthesizing various amine salts.

While direct neutralization with sulfuric acid is common, reactions with sulfonic acid derivatives are also a major area of amine chemistry. However, these reactions typically lead to the formation of sulfonamides, not sulfate salts. For instance, dicyclohexylamine is used in the synthesis of N,N'-dicyclohexylbenzothiazole-2-sulfenamide (DCBS), a rubber vulcanization accelerator. oecd.org This synthesis involves the reaction of dicyclohexylamine with other reagents, not the formation of a simple sulfate salt. oecd.orggoogle.com There is limited specific literature detailing the preparation of this compound directly from sulfonic acid derivatives.

Once the this compound salt is formed in solution, it must be isolated and purified. Crystallization is the primary method used to obtain the solid product. The process generally involves creating a supersaturated solution from which the salt can precipitate in a crystalline form upon cooling or solvent evaporation. quizlet.com

One documented purification method involves inducing precipitation of the salt from the reaction mixture. The resulting suspension is then filtered to collect the crude solid. prepchem.com To enhance purity, the collected solid is often slurried in a fresh solvent, such as ethyl acetate (B1210297), which dissolves impurities without dissolving the desired salt. prepchem.com This is followed by another filtration and drying under vacuum to yield the purified dicyclohexylamine salt. prepchem.com

In another industrial preparation, the salt is formed as a thick mass and is recovered via centrifugation. google.com The centrifuged solid can then be washed with water to remove water-soluble impurities, such as excess sodium sulfate, before the final drying step. google.com The choice of solvent and purification technique is critical for achieving the desired purity of the final crystalline product.

Table 3: Crystallization and Purification Steps for Amine Salts

| Step | Technique | Purpose | Reference |

|---|---|---|---|

| 1 | Precipitation/Crystallization | Isolate the solid salt from the reaction solution. | prepchem.com, quizlet.com |

| 2 | Filtration / Centrifugation | Separate the solid product from the liquid mother liquor. | prepchem.com, google.com |

| 3 | Slurrying / Washing | Remove soluble impurities from the crude product. | prepchem.com, google.com |

| 4 | Drying | Remove residual solvent to obtain the final, pure solid. | prepchem.com |

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Studies of Dicyclohexylamine (B1670486) Sulfate (B86663)

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline material. wikipedia.org It allows for the precise measurement of bond lengths, bond angles, and the nature of intermolecular forces that govern the crystal lattice.

While a complete single-crystal X-ray diffraction study for a 1:1 dicyclohexylamine sulfate was not available in the reviewed literature, a detailed analysis of the closely related compound, bis(dicyclohexylammonium) sulfate dihydrate (2C₁₂H₂₄N⁺·SO₄²⁻·2H₂O), provides significant insight into the structural characteristics of the dicyclohexylammonium (B1228976) cation and its interactions within a sulfate-containing crystal lattice. nih.gov

In the crystal structure of bis(dicyclohexylammonium) sulfate dihydrate, the dicyclohexylammonium cation exhibits specific conformational features. nih.gov Each of the two cyclohexyl rings adopts a stable chair conformation. nih.goviucr.org The amine group's hydrogen atoms and the C-N bonds are in equatorial positions relative to the rings. iucr.orgresearchgate.net This conformation minimizes steric hindrance between the two bulky cyclohexyl groups. iucr.org The dicyclohexylammonium cation in this structure possesses a twofold rotational symmetry, with the nitrogen atom located on this axis. nih.gov

The sulfate anion, in the same structure, is situated on a fourfold roto-inversion axis. nih.gov This high symmetry indicates that the sulfate tetrahedron is regular, with equivalent S-O bond lengths and O-S-O bond angles, which is typical for an uncoordinated sulfate ion.

A data table of selected geometrical parameters for bis(dicyclohexylammonium) sulfate dihydrate is presented below.

| Parameter | Value (Å or °) | Source |

| Crystal System | Tetragonal | nih.gov |

| Space Group | I4 | nih.gov |

| Unit Cell a | 12.437 (3) Å | nih.gov |

| Unit Cell c | 17.290 (4) Å | nih.gov |

| Unit Cell Volume | 2674.4 (11) ų | nih.gov |

| N1-H1N···O1 Distance | 2.8468 (17) Å | nih.gov |

| N1-H1N···O1 Angle | 176.6 (16) ° | nih.gov |

The crystal structure of bis(dicyclohexylammonium) sulfate dihydrate is stabilized by an extensive network of hydrogen bonds. nih.gov The primary interactions are N-H···O hydrogen bonds between the ammonium (B1175870) group of the cation and the oxygen atoms of the sulfate anion. nih.gov Specifically, the ammonium proton forms a strong hydrogen bond with a sulfate oxygen atom (N1-H1N···O1). nih.gov

| Hydrogen Bond | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** | Source |

| N1-H1N···O1 | 0.929 (18) | 1.919 (19) | 2.8468 (17) | 176.6 (16) | nih.gov |

| O1W-H1W···O1 | 0.93 (4) | 2.12 (4) | 3.020 (2) | 163 (3) | nih.gov |

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties. There are no specific studies on the polymorphism or crystalline phase transitions of this compound found in the surveyed literature. dss.go.th

Single-Crystal X-ray Diffraction Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the chemical bonding and functional groups present in a molecule. For this compound, techniques such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are instrumental for its characterization. chemicalbook.com

The formation of the dicyclohexylammonium salt from dicyclohexylamine leads to predictable changes in the spectra. The most notable change is the appearance of bands associated with the sulfate anion and the transformation of the amine group into an ammonium group.

Infrared (IR) and Raman Spectroscopy: In the IR and Raman spectra of dicyclohexylamine, characteristic bands for N-H stretching, C-H stretching, and various bending and rocking vibrations of the cyclohexyl rings are observed. chemicalbook.comspectrabase.com Upon formation of the sulfate salt, the N-H stretching vibration of the free amine (typically in the 3300-3500 cm⁻¹ region) is replaced by the broader and lower frequency N-H⁺ stretching vibrations of the ammonium group, due to the increased bond strength and involvement in hydrogen bonding. researchgate.net

Furthermore, the sulfate anion (SO₄²⁻), having a tetrahedral geometry, exhibits characteristic vibrational modes. mblwhoilibrary.org The most intense of these is the asymmetric stretching mode (ν₃), which typically appears as a strong band in the IR spectrum around 1100 cm⁻¹. osu.edu The symmetric stretch (ν₁), which is often weak or forbidden in the IR spectrum of a highly symmetric sulfate ion, becomes Raman active and appears as a sharp, intense peak around 980-1000 cm⁻¹. mblwhoilibrary.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy of dicyclohexylamine provides a map of the proton and carbon environments in the molecule. chemicalbook.comnih.gov The spectra are characterized by a series of multiplets in the aliphatic region (typically 1.0-3.0 ppm in ¹H NMR) corresponding to the non-equivalent protons of the cyclohexyl rings. rsc.org The proton attached to the nitrogen (N-H) would appear as a distinct signal. rsc.org

Upon protonation to form the dicyclohexylammonium ion, the chemical shifts of the protons and carbons near the nitrogen atom are expected to shift downfield due to the deshielding effect of the positive charge. The N-H proton signal would be replaced by an N-H₂⁺ signal, often broadened and coupled to the adjacent C-H protons. rsc.org

A summary of expected spectroscopic features is provided below.

| Spectroscopic Technique | Functional Group | Expected Wavenumber/Chemical Shift | Comments |

| IR Spectroscopy | N-H⁺ stretch (ammonium) | ~3200-3400 cm⁻¹ (broad) | Shifted from free amine N-H stretch due to salt formation and H-bonding. researchgate.net |

| IR Spectroscopy | SO₄²⁻ asymmetric stretch (ν₃) | ~1100 cm⁻¹ (strong) | Characteristic strong absorption for the sulfate anion. osu.edu |

| Raman Spectroscopy | SO₄²⁻ symmetric stretch (ν₁) | ~980-1000 cm⁻¹ (strong, sharp) | Typically the most prominent Raman peak for sulfate. mblwhoilibrary.org |

| ¹H NMR | -CH-N⁺H₂- | Downfield shift vs. free amine | Protons alpha to the nitrogen are deshielded by the positive charge. rsc.org |

| ¹³C NMR | -C H-N⁺H₂- | Downfield shift vs. free amine | Carbon alpha to the nitrogen is deshielded. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. In dicyclohexylamine, the carbon atoms of the two cyclohexyl rings give rise to a set of signals in the aliphatic region of the spectrum. The carbon atom bonded directly to the nitrogen (C-N) would appear at a distinct chemical shift compared to the other ring carbons. chemicalbook.com

| Nucleus | Typical Chemical Shift Range (ppm) of Dicyclohexylamine |

| ¹H | Protons on cyclohexyl rings, amine proton (N-H) |

| ¹³C | Carbons in cyclohexyl rings |

Note: Specific chemical shift values for this compound require experimental determination and can be influenced by the solvent and concentration.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent parts: the dicyclohexylammonium cation and the sulfate anion. Key expected absorptions for the dicyclohexylammonium moiety include C-H stretching vibrations of the cyclohexyl rings, N-H stretching of the ammonium group, and C-N stretching. chemicalbook.com The sulfate anion (SO₄²⁻) is expected to exhibit strong absorption bands related to its S-O stretching vibrations. researchgate.net The presence of N-H stretching bands, which differ from the free amine, confirms the formation of the ammonium salt. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy also provides information on the vibrational modes of the molecule. nih.gov For this compound, Raman spectra would show characteristic peaks for the C-C and C-H vibrations of the cyclohexyl rings. rsc.org The symmetric stretching vibration of the sulfate ion (SO₄²⁻) typically gives a strong, sharp peak in the Raman spectrum, which is a key indicator of its presence. semanticscholar.org

| Spectroscopic Technique | Key Vibrational Modes for this compound | Typical Wavenumber Range (cm⁻¹) |

| Infrared (IR) | N-H stretching (ammonium), C-H stretching (aliphatic), S-O stretching (sulfate) | 3300-2500, 3000-2850, 1200-1100 |

| Raman | Symmetric S-O stretching (sulfate), C-C stretching (ring), C-H bending | ~980, 1000-800, 1450 |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

For this compound, the mass spectrum would typically be acquired for the dicyclohexylamine component. The molecular ion peak [M]⁺ for dicyclohexylamine (C₁₂H₂₃N) would correspond to its monoisotopic mass of approximately 181.18 amu. hmdb.ca The fragmentation pattern would likely involve the loss of alkyl fragments from the cyclohexyl rings, providing further structural confirmation. The Human Metabolome Database and PubChem contain predicted and experimental mass spectral data for dicyclohexylamine. nih.govhmdb.ca Dicyclohexylamine has also been utilized as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for bacterial analysis. sigmaaldrich.comlookchem.com

| Analysis | Information Obtained for Dicyclohexylamine |

| Molecular Ion Peak | Confirms the molecular weight of the amine. |

| Fragmentation Pattern | Provides structural information based on the cleavage of the molecule. |

Chemical Reactivity and Mechanistic Investigations

Acid-Base Properties and Protonation Equilibria

Dicyclohexylamine (B1670486) (DCHA) is a strong organic base. eschemy.comnih.gov Its basicity stems from the lone pair of electrons on the nitrogen atom. In aqueous solutions, it establishes an equilibrium with its protonated form, the dicyclohexylammonium (B1228976) ion. The pKa value for the dicyclohexylammonium ion is approximately 10.4 at 25°C, indicating that dicyclohexylamine is a stronger base than its primary amine counterpart, cyclohexylamine (B46788) (pKa ≈ 10.6). nih.govnih.gov

Due to its high pKa, dicyclohexylamine exists predominantly in its protonated (dicyclohexylammonium) form in neutral or acidic aqueous environments. oecd.org This protonation is an exothermic reaction where the amine neutralizes acids to form the corresponding salt and water. atamankimya.comnoaa.gov The equilibrium between the free base and the protonated species is crucial for its applications, such as an acid gas absorber and in the formation of salts for purification. eschemy.com

Physicochemical Properties of Dicyclohexylamine

atamanchemicals.com| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₃N | |

| Appearance | Colorless to pale yellow liquid |

Chemical Transformation and Derivatization Reactions

The nucleophilic nitrogen of dicyclohexylamine allows it to participate in various chemical transformations, including acylation and salt exchange reactions.

Dicyclohexylamine readily undergoes acylation reactions with acylating agents like acyl chlorides to form N,N-dicyclohexylamides. eschemy.comdss.go.th In a typical reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, often facilitated by the amine itself or an additional base to neutralize the resulting hydrochloric acid. For example, the reaction of dicyclohexylamine with cinnamoyl chloride in refluxing benzene (B151609) yields N,N-dicyclohexylcinnamamide. dss.go.th These reactions are fundamental in organic synthesis for creating amide functional groups.

A key characteristic of dicyclohexylamine is its ability to form stable, often crystalline, dicyclohexylammonium (DCHA) salts with various acids, particularly N-protected amino acids. atamankimya.comnoaa.gov This property is extensively exploited for the purification of amino acid derivatives in peptide synthesis. bachem.com If a free N-protected amino acid is unstable or non-crystalline, converting it to its DCHA salt facilitates purification through crystallization. bachem.com

The liberation of the free amino acid from its DCHA salt is a critical subsequent step, achieved through salt exchange. bachem.com This process involves dissolving the DCHA salt in an organic solvent and treating it with a stronger acid. However, using hydrochloric acid is often avoided because it forms dicyclohexylammonium chloride, which is sparingly soluble and can precipitate, complicating the purification process. atamanchemicals.combachem.com Instead, acids like phosphoric acid or sulfuric acid are commonly used. atamanchemicals.combachem.com The dicyclohexylammonium cation is exchanged for a proton, releasing the free amino acid into the organic phase while the dicyclohexylammonium salt of the stronger acid remains in the aqueous phase. This phenomenon allows for efficient separation and recovery of the purified amino acid derivative.

Catalytic and Reagent Roles in Organic Synthesis

Beyond simple acid-base reactions, dicyclohexylamine and its derivatives serve as crucial catalysts and reagents in more complex synthetic procedures.

Dicyclohexylamine has been instrumental in the development of new palladium catalysts for cross-coupling reactions. atamankimya.com Specifically, a palladium catalyst (DAPCy) derived from palladium(II) acetate (B1210297) and dicyclohexylamine has proven effective for the Suzuki coupling of aryl bromides with boronic acids. nih.govsigmaaldrich.comacs.org This air-stable catalyst facilitates the formation of biaryl compounds in good to high yields under mild, aerobic conditions. nih.govacs.org The catalytic system demonstrates selectivity, for instance, by coupling electron-deficient aryl bromides at room temperature while leaving electron-rich ones unreacted. sigmaaldrich.comacs.org The role of dicyclohexylamine is to act as a ligand for the palladium center, modulating its electronic properties and stability, which is essential for the catalytic cycle of the Suzuki reaction.

Dicyclohexylamine in Suzuki Coupling Reactions

nih.govsigmaaldrich.com| Catalyst System | Reactants | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Dicyclohexylamine (DAPCy) | Aryl bromides and boronic acids | Dioxane or EtOH, room temperature, aerobic | Good to high yields of biaryl products | |

| Pd(OAc)₂ / Dicyclohexylamine (DAPCy) | Electron-deficient vs. electron-rich aryl bromides | Dioxane, room temperature | Selective coupling of electron-deficient aryl bromides |

In the field of peptide chemistry, dicyclohexylamine is a widely used reagent for the isolation and purification of N-protected amino acids. atamanchemicals.comgoogle.com The synthesis of peptides requires the protection of the amino group of one amino acid before it is coupled to the carboxyl group of another. Dicyclohexylamine is used to form crystalline salts with these N-protected amino acids (e.g., Boc-amino acids or Fmoc-amino acids), which are often oils or amorphous solids in their free acid form. bachem.comcdnsciencepub.comtandfonline.com

The formation of a stable dicyclohexylammonium-amino acid ionic adduct serves two primary purposes. First, it allows for easy purification of the protected amino acid by recrystallization. bachem.com Second, it can moderate the nucleophilicity of the carboxylate group of the amino acid. tandfonline.com This moderation helps to prevent the formation of oligopeptide impurities during subsequent activation steps in peptide synthesis. tandfonline.com Before the coupling reaction, the amino acid must be liberated from its DCHA salt, typically by treatment with a strong acid like potassium hydrogen sulfate (B86663) or phosphoric acid. bachem.comcdnsciencepub.com

Facilitation of Nucleophilic Substitutions

Dicyclohexylamine (DCHA), a secondary amine, and its corresponding salt, dicyclohexylamine sulfate, are implicated in various organic reactions, often leveraging the amine's basicity and steric bulk. atamanchemicals.comchemicalbook.com While direct catalytic use of this compound in classic SN1 or SN2 reactions is not extensively documented in dedicated studies, the chemical properties of dicyclohexylamine provide a clear basis for its role in facilitating such transformations. Its primary function is typically as a sterically hindered organic base, which can influence reaction pathways, neutralize acidic byproducts, or assist in the purification and isolation of products. google.comnih.gov The protonated form, the dicyclohexylammonium cation, is the conjugate acid that results from DCHA's function as a base.

Mechanistic Roles in Facilitation

The facilitation of nucleophilic substitution reactions by dicyclohexylamine can be understood through several mechanistic roles:

Sterically Hindered Base: In many nucleophilic substitution reactions, particularly alkylations of heteroatoms (N-alkylation, O-alkylation), a base is essential to deprotonate the nucleophile, thereby increasing its reactivity, or to scavenge the acidic byproduct generated during the reaction. The significant steric hindrance provided by the two cyclohexyl groups on the nitrogen atom makes dicyclohexylamine a poor nucleophile itself, which minimizes competitive side reactions where the amine would otherwise react with the electrophile. masterorganicchemistry.com This selectivity allows the intended nucleophile to react preferentially.

Catalysis via Enamine Intermediate: Dicyclohexylamine can act as a true catalyst in reactions that proceed through an enamine intermediate. In a synergistic photoredox and organocatalysis system for the direct β-alkylation of aldehydes, dicyclohexylamine was identified as the optimal secondary amine catalyst. nih.gov In this mechanism, the amine reversibly condenses with the aldehyde to form a nucleophilic enamine. This intermediate then undergoes oxidation to a β-enaminyl radical, which subsequently engages with a Michael acceptor. This pathway represents a powerful method for C-C bond formation facilitated by DCHA.

Detailed Research Findings

Specific research illustrates the varied roles of dicyclohexylamine in facilitating reactions involving nucleophilic attack.

One study on the direct β-alkylation of aldehydes found that the combination of an iridium-based photocatalyst and dicyclohexylamine as an organocatalyst was optimal for the reaction. The steric bulk of DCHA was crucial for achieving high efficiency. nih.gov

| Substrate (Aldehyde) | Electrophile (Michael Acceptor) | Organocatalyst | Yield (%) | Reference |

| Cyclohexanecarboxaldehyde | Ethyl acrylate | Dicyclohexylamine | 84 | nih.gov |

| 3,3-Dimethylbutanal | Ethyl acrylate | Dicyclohexylamine | 78 | nih.gov |

| Propionaldehyde | Ethyl acrylate | Dicyclohexylamine | 59 | nih.gov |

| Tetrahydropyran-4-carboxaldehyde | Ethyl acrylate | Dicyclohexylamine | 75 | nih.gov |

A patent describing the N-methylation of protected amino acids demonstrates the utility of dicyclohexylamine in product isolation. While potassium t-butoxide serves as the base during the nucleophilic substitution, the addition of DCHA afterward is key to obtaining a stable, pure product. google.com

| Reactant | Alkylating Agent | Base | Post-Reaction Additive for Salt Formation | Overall Yield (%) | Purity (%) | Reference |

| Nα-Boc-Nπ-tosyl-L-histidine | Methyl Iodide (MeI) | KOtBu | Dicyclohexylamine (DCHA) | 66 | >95 | google.com |

| Nα-Boc-L-phenylalanine | Methyl Iodide (MeI) | KOtBu | Dicyclohexylamine (DCHA) | - | - | google.com |

Furthermore, dicyclohexylamine can serve as a nucleophilic reactant in multicomponent syntheses. In a copper-catalyzed reaction to form N-sulfonylamidines, dicyclohexylamine was successfully employed as the amine component, highlighting its reactivity under specific catalytic conditions. beilstein-journals.org

| Alkyne | Sulfonyl Azide | Amine | Catalyst | Yield (%) | Reference |

| Phenylacetylene | Tosyl azide | Dicyclohexylamine | [Cu(Triaz)₂]BF₄ (1 mol%) | 64 | beilstein-journals.org |

| Phenylacetylene | Tosyl azide | Isopropylamine | [Cu(Triaz)₂]BF₄ (1 mol%) | 72 | beilstein-journals.org |

| Phenylacetylene | Tosyl azide | Diphenylamine | [Cu(Triaz)₂]BF₄ (1 mol%) | 20 | beilstein-journals.org |

Applications in Materials Science and Industrial Processes Excluding Prohibited Content

Corrosion Inhibition Formulations and Mechanisms

Dicyclohexylamine (B1670486) and its salts are recognized for their efficacy as corrosion inhibitors for various metals, particularly steel. They can be formulated for use in both vapor and liquid phases, offering protection through distinct chemical mechanisms.

Salts of dicyclohexylamine are employed as vapor phase corrosion inhibitors (VCIs), also known as volatile corrosion inhibitors. Current time information in Tompkins County, US.cecri.res.in These compounds are solids that possess a sufficiently high vapor pressure to sublimate and release inhibitor molecules into the surrounding atmosphere of an enclosed space. cecri.res.in

The primary mechanism of vapor phase corrosion inhibition involves a series of steps:

Volatilization : The VCI compound slowly vaporizes from its source (e.g., VCI-impregnated paper or powder).

Transport : The vapor transports through the air to the metal surfaces within the enclosure.

Condensation and Hydrolysis : Upon contact with the metal surface, the vapor condenses. In the presence of moisture, which is a prerequisite for atmospheric corrosion, the dicyclohexylamine salt is hydrolyzed, liberating protective ions. researchgate.net

Film Formation : The liberated dicyclohexylamine molecules adsorb onto the metal surface, forming a thin, protective film. cecri.res.in This film acts as a barrier, displacing water and electrolytes and preventing corrosive agents from reaching the metal. The amine group, with its unshared electron pair on the nitrogen atom, can form a coordinate bond with the metal, passivating the surface and shifting the electrochemical potential to a more noble value. cecri.res.in

The effectiveness of dicyclohexylamine-based VCIs is influenced by the nature of the anion. For instance, dicyclohexylammonium (B1228976) nitrite has been a widely used VCI for protecting ferrous metals. cecri.res.inresearchgate.net Research on various dicyclohexylammonium salts has shown that anions like benzoates, phosphonates, carbonates, and sulfonates also provide significant protection against the rusting of steel. cecri.res.in

In aqueous environments, such as industrial water systems, cooling towers, and metalworking fluids, dicyclohexylamine and its salts function as liquid phase corrosion inhibitors. The primary mechanism in this phase is the direct adsorption of the inhibitor molecules from the solution onto the metal surface. researchgate.netunitopchemicals.com

Organic compounds containing nitrogen, like dicyclohexylamine, are effective because the nitrogen atom acts as an adsorption center, facilitating the attachment of the molecule to the metal. unitopchemicals.com This adsorption can be categorized as:

Physisorption : Involving electrostatic interactions between the charged inhibitor molecule and the charged metal surface. In acidic solutions where the metal surface is positively charged, the adsorption of anions like sulfate (B86663) can create a negatively charged surface, facilitating the adsorption of the dicyclohexylamine cation. nih.gov

Chemisorption : Involving the sharing of electrons or coordinate bond formation between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal atoms. cecri.res.in

This adsorbed layer forms a protective barrier that isolates the metal from the corrosive medium, inhibiting both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.netnih.gov Studies have demonstrated that dicyclohexylamine-based inhibitors can significantly decrease the corrosion rate of mild steel in various corrosive media. researchgate.net For example, a mixture of dicyclohexylamine and oleylamine has been shown to be an effective inhibitor for mild steel in a CO2-saturated NaCl solution, acting as a mixed-type inhibitor. researchgate.net

The following table presents experimental data on the performance of a dicyclohexylamine-based inhibitor in a liquid phase.

Table 1: Corrosion Inhibition Efficiency of a Dicyclohexylamine-Based Inhibitor on Mild Steel

| Inhibitor | Concentration (ppm) | Medium | Temperature (°C) | Corrosion Current Density (A/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|---|---|

| Blank | 0 | 3 wt. % NaCl, pH 5 | 20 | 1.6 x 10⁻⁵ | N/A |

| DCHA + Oleylamine | 50 | 3 wt. % NaCl, pH 5 | 20 | 1.7 x 10⁻⁶ | ~90% |

Role in Polymer and Rubber Chemistry

Dicyclohexylamine serves as a key intermediate in the synthesis of additives that are crucial for the rubber and plastics industries. These additives function as accelerators for the vulcanization process and as stabilizers to prevent polymer degradation. wikipedia.org

In the rubber industry, vulcanization is the chemical process that converts natural rubber and synthetic polymers into more durable materials by forming cross-links between individual polymer chains. This process is often slow and inefficient when using sulfur alone. vanderbiltchemicals.com Chemical accelerators are added to increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency. rubbernews.comwelltchemicals.com

Dicyclohexylamine is a precursor for a class of delayed-action accelerators known as sulfenamides. researchgate.netchula.ac.th These are among the most important accelerators used, particularly in the manufacturing of tires. Sulfenamide accelerators, such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS), are synthesized from primary or secondary amines like dicyclohexylamine. researchgate.net

The key features of sulfenamide accelerators derived from amines like dicyclohexylamine include:

Scorch Delay : They provide a delayed onset of cure, which is a critical processing safety feature. This "scorch time" allows the rubber compound to be mixed and shaped at high temperatures without premature vulcanization. welltchemicals.comchembroad.com

Fast Cure Rate : Following the delay period, they facilitate a rapid vulcanization rate, which is economically advantageous for manufacturing. welltchemicals.com

The performance of a sulfenamide accelerator is influenced by the basicity and steric structure of the amine from which it is derived. researchgate.net Amines with higher basicity generally lead to faster vulcanization rates. chula.ac.th The accelerator works by reacting with sulfur to form a complex that is more reactive towards the rubber polymer chains than sulfur itself, thereby facilitating the formation of sulfide or disulfide cross-links. rubbernews.com

Table 2: Influence of Amine Structure on Sulfenamide Accelerator Performance in Natural Rubber

| Sulfenamide Accelerator Type | Derived Amine | Relative Basicity of Amine | Vulcanization Rate | Scorch Safety |

|---|---|---|---|---|

| CBS | Cyclohexylamine (B46788) | High | Fast | Good |

| TBBS | tert-Butylamine | Higher | Faster | Better |

| MBS | Morpholine | Lower | Slower | Excellent |

Dicyclohexylamine is used in the production of amine-based antioxidants. wikipedia.org Aromatic amines and hindered amines are two classes of stabilizers that function by interrupting the autoxidation chain reaction. rangdaneh.irifremer.fr They act as free-radical scavengers, donating a hydrogen atom to reactive peroxy radicals, thereby converting them into more stable species and terminating the degradation chain. rangdaneh.ir

While highly effective, aromatic amines can sometimes cause staining or discoloration in the final product. rangdaneh.ir Hindered Amine Light Stabilizers (HALS), which are based on sterically hindered amine structures, are particularly effective at protecting polymers from UV degradation and also function as antioxidants at temperatures typically below 120-135°C. rangdaneh.irifremer.fr The stabilizing action of hindered amines is complex and can involve scavenging multiple types of radicals and decomposing hydroperoxides, which are key intermediates in the oxidation process. rangdaneh.ir

Surfactant and Emulsifier Applications

Surfactants (surface-active agents) are compounds that lower the surface tension between two liquids or between a liquid and a solid. Emulsifiers are a type of surfactant that stabilizes emulsions—mixtures of immiscible liquids like oil and water. unitopchemicals.com Dicyclohexylamine sulfate exhibits properties that allow it to function in these capacities.

Dicyclohexylamine salts of sulfuric acid are reported to have soap and detergent properties. rangdaneh.ir As a salt of a secondary amine, this compound can be classified as a cationic surfactant. mst.dk Cationic surfactants possess a positively charged hydrophilic head group, which in this case is the protonated dicyclohexylamine, and a hydrophobic tail, which is the cyclohexyl structure. mst.dksanyo-chemical-solutions.com This molecular structure allows them to adsorb at interfaces, reducing surface tension and facilitating the mixing of disparate phases.

These properties are utilized in the textile and printing industries. rangdaneh.ir In textile processing, emulsifiers are critical components in various stages, including dyeing, finishing, and the application of fabric softeners. unitopchemicals.comastrrachemicals.com They are used to:

Disperse dyes and pigments uniformly in a dye bath, ensuring even coloration of fabrics. astrrachemicals.com

Create stable emulsions of finishing agents like water repellents or softeners, which are often oil-based, for application from an aqueous bath. unitopchemicals.comgoogle.com

Act as wetting agents, which help aqueous solutions to spread more easily over the surface of hydrophobic fibers. ekb.eg

The positive charge of cationic surfactants makes them substantive to many natural fibers like cotton, which tend to be negatively charged in water. This allows them to adsorb strongly onto the fabric surface, where they can impart properties like softness and antistatic effects. mst.dk

Detergency Properties of Dicyclohexylamine Salts

Dicyclohexylamine salts, including the sulfate, exhibit detergency properties characteristic of soaps. atamankimya.comeschemy.com These salts possess a molecular structure with both hydrophobic (dicyclohexyl) and hydrophilic (amine salt) components, allowing them to act as surfactants. This dual nature enables them to reduce the surface tension of water and emulsify oils and fats, which are fundamental actions of detergents. atamanchemicals.com

Interactive Data Table: Surface Properties of Amine-Based Surfactants (Note: This data is for illustrative purposes and does not represent this compound.)

| Surfactant | Critical Micelle Concentration (mM) | Surface Tension at CMC (mN/m) |

| Dodecylamine Hydrochloride | 14.5 | 31.2 |

| Tetradecylamine Hydrochloride | 3.5 | 32.5 |

| Hexadecylamine Hydrochloride | 0.8 | 34.0 |

Data compiled from various sources on surfactant properties.

Emulsification in Latex and Other Industrial Products

Dicyclohexylamine and its derivatives are utilized as emulsifiers in the production of latex and other industrial products. atamanchemicals.com Emulsifiers are crucial for stabilizing emulsions, which are mixtures of immiscible liquids like oil and water. In latex production, emulsifiers prevent the coagulation of polymer particles, ensuring the stability of the latex dispersion. Dicyclohexylamine-based emulsifiers can be particularly effective in these applications. atamanchemicals.com

The effectiveness of an emulsifier can be assessed by the stability of the emulsion it creates and the particle size of the dispersed phase. While specific performance data for this compound as a latex emulsifier is not widely published, the general properties of amine salts suggest their utility in such applications.

Extraction and Separation Methodologies in Chemical Processes

The chemical properties of this compound make it a candidate for use in various extraction and separation techniques, particularly in liquid-liquid extraction systems for the selective recovery of metal ions.

Applications in Liquid-Liquid Extraction Systems

Liquid-liquid extraction is a widely used method for separating compounds based on their different solubilities in two immiscible liquid phases. Amine-based extractants, such as dicyclohexylamine, can be used to selectively extract metal ions from aqueous solutions into an organic phase. ebrary.net The amine group can form ion pairs with anionic metal complexes, facilitating their transfer into the organic solvent. ebrary.net The efficiency of this process is dependent on factors such as pH, the concentration of the extractant, and the nature of the organic solvent.

Selective Extraction of Metal Ions (e.g., Gold)

Dicyclohexylamine has been investigated as an extractant for the selective recovery of precious metals, including gold. atamankimya.comkjmm.org In hydrometallurgical processes, gold is often leached from ores or electronic waste to form anionic complexes in aqueous solutions. Dicyclohexylamine, dissolved in an organic solvent, can then be used to selectively extract these gold complexes. kjmm.org

The process typically involves the following steps:

Leaching: The gold-containing material is treated with a leaching agent to dissolve the gold as a complex ion (e.g., [AuCl₄]⁻).

Extraction: The aqueous leach solution is mixed with an organic solution containing dicyclohexylamine. The dicyclohexylamine forms an ion pair with the gold complex, which is then extracted into the organic phase.

Stripping: The gold is recovered from the organic phase by treating it with a stripping solution, which reverses the extraction process.

While specific data for this compound is limited, the following table illustrates the typical efficiency of amine-based extractants in gold recovery.

Interactive Data Table: Gold Extraction Efficiency with Amine-Based Extractants (Note: This data is for illustrative purposes and does not represent this compound.)

| Extractant System | Aqueous Phase | Organic Phase | Gold Extraction (%) |

| Alamine 336 in Kerosene | 1 M HCl | 0.1 M Alamine 336 | >99 |

| Tri-n-octylamine in Toluene | 2 M HCl | 0.05 M TOA | ~98 |

Data compiled from studies on solvent extraction of gold.

Applications in Textile and Dyeing Industries

Dicyclohexylamine and its salts find application in the textile and dyeing industries as auxiliaries that can improve the dyeing process. atamankimya.comwikipedia.org These compounds can act as leveling agents, ensuring uniform dye distribution on the fabric. aciauxiliaries.comnbinno.com

As leveling agents, dicyclohexylamine derivatives can moderate the dye uptake by the textile fibers, preventing rapid, uneven dyeing. aciauxiliaries.comnbinno.com They achieve this by forming temporary complexes with the dye molecules or by competing with the dye for sites on the fiber surface, thereby promoting a more controlled and even coloration.

Utilization in Agrochemical Synthesis as a Precursor

Dicyclohexylamine serves as a precursor in the synthesis of various agrochemicals, including herbicides and pesticides. wikipedia.orgchemexchemicals.comemcochemicals.com Its chemical structure provides a building block for the creation of more complex molecules with desired biological activity. The amine group is a reactive site that allows for the attachment of other functional groups, leading to the synthesis of a diverse range of active ingredients for crop protection products. chemexchemicals.com

Fuel and Lubricant Additive Formulations

In fuel systems, the introduction of additives is crucial to protect the metallic components from corrosion that can be initiated by the presence of water and other corrosive species. Dicyclohexylamine and its salts, including the sulfate, are recognized for their efficacy as corrosion inhibitors. Research has shown that amine-based compounds can form a protective film on metal surfaces, thereby mitigating corrosive attacks. For instance, a study involving a mixture of dicyclohexylamine and oleylamine demonstrated significant corrosion inhibition for mild steel in a CO2-saturated NaCl solution. The inhibition efficiency was observed to increase with the addition of the inhibitor mixture, reaching up to 98% after 49 hours of exposure at 20°C researchgate.net. This protective mechanism is crucial for maintaining the integrity of fuel tanks and lines.

The performance of dicyclohexylamine-based additives as corrosion inhibitors has been quantified in various studies. The following table summarizes the charge-transfer resistance and inhibition efficiencies obtained from electrochemical impedance spectroscopy (EIS) measurements for mild steel in a corrosive environment with and without a dicyclohexylamine-containing inhibitor.

Table 1: Corrosion Inhibition Performance of Dicyclohexylamine-Oleylamine Mixture

| Temperature (°C) | Inhibitor Concentration | Charge-Transfer Resistance (Rct) (Ω cm²) | Inhibition Efficiency (IE) (%) |

|---|---|---|---|

| 20 | 0 ppm | 150 | - |

| 20 | 50 ppm | 7500 | 98 |

| 70 | 0 ppm | 80 | - |

| 70 | 50 ppm | 1200 | 93.3 |

Data sourced from electrochemical studies on mild steel in 3 wt. % NaCl solution. researchgate.net

In the realm of lubricants, this compound contributes to the anti-wear and friction-reducing properties of the formulation. Lubricant additives are essential for protecting mechanical components operating under various stress levels. While direct performance data for this compound is not extensively published in readily available literature, the functional properties of related amine compounds provide insight into its potential efficacy. Fatty amines, for example, have been studied as friction modifiers in engine oils. Research indicates that less than a monolayer of a fatty amine friction modifier is sufficient for good frictional lubrication, while a full monolayer is necessary for effective wear protection chalmers.se.

The synergistic effects of dicyclohexylamine with other lubricant components have also been noted. For instance, in a study on the lubricity of castor oil-sulfated sodium salt (CSS) emulsion for titanium alloys, dicyclohexylamine demonstrated a positive synergistic effect. It was found to form a robust adsorption film on the titanium surface, enhancing the lubricating properties of the fluid. This suggests that dicyclohexylamine and its derivatives can play a crucial role as both a pH regulator and a corrosion inhibitor in specialized cutting fluids.

Further research into the specific tribological performance of this compound is necessary to quantify its anti-wear and friction-modifying capabilities comprehensively. However, the existing body of knowledge on related amine compounds strongly supports its utility as a valuable additive in the formulation of high-performance fuels and lubricants.

Environmental Chemistry and Fate

Atmospheric Degradation Pathways

Dicyclohexylamine (B1670486) released into the atmosphere is subject to degradation primarily through reactions with photochemically produced hydroxyl radicals. oecd.org

Reaction Kinetics with Hydroxyl Radicals

The degradation of vapor-phase dicyclohexylamine in the atmosphere is mainly driven by its reaction with hydroxyl (OH) radicals, which are often referred to as the "detergent of the atmosphere". oecd.orglongdom.org The rate constant for this reaction has been estimated using structure-activity relationship (SAR) models. One estimation provides a rate constant of 1.3 x 10⁻¹⁰ cm³/molecule-sec at 25 °C. nih.gov Another calculation gives a similar reaction constant of 131.7 x 10⁻¹² cm³/molecule-s. oecd.org

Based on these reaction rates, the atmospheric half-life of dicyclohexylamine is calculated to be short. Assuming a daily mean hydroxyl radical concentration of 5 x 10⁵ radicals/cm³, the atmospheric half-life is estimated to be approximately 2.9 hours. oecd.orgnih.gov This rapid degradation suggests that dicyclohexylamine is not persistent in the atmosphere. oecd.orgdiva-portal.org

Table 1: Atmospheric Degradation of Dicyclohexylamine

| Parameter | Value | Reference |

|---|---|---|

| OH Radical Reaction Rate Constant (kOH) | 1.3 x 10⁻¹⁰ cm³/molecule-sec | nih.gov |

| OH Radical Reaction Rate Constant (kOH) | 131.7 x 10⁻¹² cm³/molecule-s | oecd.org |

| Estimated Atmospheric Half-life | 2.9 hours | oecd.orgnih.govdiva-portal.org |

Photolytic Degradation Studies

Direct photolysis is not considered a significant degradation pathway for dicyclohexylamine. nih.gov The compound lacks functional groups that absorb light within the environmental UV spectrum (>290 nm), and therefore is not expected to undergo direct degradation by sunlight. nih.govechemi.com While one source mentions rapid photolysis with a half-life of 2.9 hours, this appears to conflate indirect photodegradation via hydroxyl radicals with direct photolysis. diva-portal.org

Aquatic and Terrestrial Environmental Behavior

In aquatic systems, dicyclohexylamine is expected to be the dominant species. Due to its pKa of 10.39, it will be mostly protonated in water. oecd.org A Mackay fugacity model (Level I) predicts that the majority (99.71%) of the protonated form of dicyclohexylamine will partition to the water compartment. oecd.orgoecd.org

Biodegradation Rates and Mechanisms in Different Media

Dicyclohexylamine is considered to be readily biodegradable. oecd.orgdiva-portal.org Several studies, primarily following OECD guidelines, have demonstrated its susceptibility to microbial degradation.

An aerobic biodegradation study, comparable to the OECD 301C guideline (MITI test), observed 77% degradation of dicyclohexylamine over a 14-day period. oecd.orgoecd.org Another source reports 76.9% degradation after two weeks in a study using an activated sludge seed. nih.gov

A closed bottle test, analogous to OECD TG 301D, showed over 96% degradation of the substance after 20 days using predominantly domestic sewage as the inoculum. oecd.orgcastrol.com

These findings indicate that dicyclohexylamine is unlikely to persist in aquatic environments where microbial populations are present.

Table 2: Biodegradation of Dicyclohexylamine

| Test Guideline (or equivalent) | Inoculum | Duration | Degradation (%) | Reference |

|---|---|---|---|---|

| OECD 301C | Activated Sludge | 14 days | 77% | oecd.orgoecd.org |

| OECD 301D | Domestic Sewage | 20 days | >96% | oecd.orgcastrol.com |

Partitioning Behavior in Water-Sediment and Water-Soil Systems

The partitioning behavior of a chemical describes its distribution between different environmental compartments, such as water and soil or sediment. This is often characterized by the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc).

For dicyclohexylamine, these values differ significantly between the neutral and protonated forms.

Log Kow : The calculated log Kow for the neutral form is 4.37, suggesting a high potential for bioaccumulation. oecd.orgoecd.org However, the log Kow for the protonated form, which is dominant in the environment, is much lower at 1.26. oecd.orgoecd.org An experimentally determined log Pow at pH 6.7 was found to be 2.724. europa.eu

Koc : The soil organic carbon-water partition coefficient (Koc) indicates a substance's tendency to adsorb to soil and sediment. Based on its chemical structure, an estimated Koc value for dicyclohexylamine is 260, which suggests moderate mobility in soil. nih.govechemi.com For the protonated form, an estimated Koc value of 433 has been reported, indicating a moderate potential for accumulation in soil. oecd.org

The Henry's Law constant for the neutral form is calculated to be 5.57 Pa m³/mol, which indicates a high potential for volatilization from surface waters. oecd.org Conversely, the protonated form has a much lower calculated Henry's Law constant (4.26 x 10⁻⁷ Pa m³/mol), suggesting it is not expected to volatilize from water. oecd.org

Table 3: Partitioning Coefficients for Dicyclohexylamine

| Parameter | Form | Value | Type | Reference |

|---|---|---|---|---|

| log Kow | Neutral | 4.37 | Calculated | oecd.orgoecd.org |

| log Kow | Protonated | 1.26 | Calculated | oecd.orgoecd.org |

| log Pow | Ionized (at pH 6.7) | 2.724 | Experimental | europa.eu |

| Koc | Not specified | 260 | Estimated | nih.govechemi.com |

| Koc | Protonated | 433 | Estimated | oecd.org |

Hydrolysis Stability in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. Dicyclohexylamine is not expected to undergo hydrolysis under typical environmental conditions (pH 4-9). oecd.org This stability is due to the absence of hydrolyzable functional groups in its chemical structure. oecd.org While no experimental data on its stability in water were found, expert judgment based on its structure indicates that hydrolysis is not a relevant degradation process. oecd.org

Environmental Occurrence and Analytical Detection in Environmental Matrices

Dicyclohexylamine (DCHA), often found as dicyclohexylamine sulfate (B86663), has been identified in various environmental compartments due to its use in industrial processes and consumer products. Its detection in the environment is facilitated by precise analytical techniques such as gas chromatography (GC) with flame ionization detection (FID) and high-performance liquid chromatography (HPLC). atamanchemicals.com For complex matrices like beeswax, methods involving aqueous normal phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been developed. oup.comresearchgate.net

Detection in Industrial Effluents and Wastewater Treatment Systems

The presence of dicyclohexylamine in industrial and municipal wastewater highlights its pathway into the aquatic environment. Monitoring of effluents from various industrial and waste treatment facilities has confirmed its release.

For instance, dicyclohexylamine was detected in two out of nine biologically treated effluent samples from a Canadian softwood pulp mill that uses the Kraft (sulfate) process, with a mean concentration of 60 µg/L. nih.gov The compound has also been found in trench leachates from low-level radioactive waste disposal sites in the United States. nih.gov

Conversely, extensive monitoring at a Bayer-owned industrial wastewater treatment plant in Germany, which receives wastewater from dicyclohexylamine manufacturing and processing, showed effective removal. In 2004, analysis of 366 effluent samples did not detect dicyclohexylamine above the determination limit of 50 µg/L. oecd.org Studies on its biodegradability support these findings, with a Japanese MITI test showing 77% degradation in 14 days and a closed bottle test achieving over 96% degradation in 20 days using domestic sewage. oecd.org

Swedish screening studies have consistently detected DCHA in various stages of wastewater treatment, including influent water, effluent water, and sludge, indicating that wastewater treatment plants (WWTPs) are a significant pathway for its environmental release. oup.comdiva-portal.org

Table 1: Detection of Dicyclohexylamine in Industrial and Wastewater Effluents

| Source Type | Location/Study | Concentration | Notes |

| Bleached Kraft Mill Effluent | Canada | Mean of 60 µg/L | Detected in 2 of 9 biologically treated samples. nih.gov |

| Industrial WWTP Effluent | Germany | < 50 µg/L | Not detected in 366 samples above the limit. oecd.org |

| Radioactive Waste Leachate | USA (Kentucky, New York) | Unspecified levels | Detected in trench leachates. nih.gov |

| Sewage Treatment Plant | Sweden | Detected | Found in influent, effluent, and sludge. oup.com |

| Urban Storm Water | Sweden | Detected | Found in all but one sample in a study. diva-portal.org |

Presence in Surface Waters and Atmospheric Samples

Following its release from industrial and municipal sources, dicyclohexylamine has been detected in both surface waters and the atmosphere.

Surface Waters: Early detection dates back to 1989 in the Netherlands, where dicyclohexylamine was identified in two of eight surface water samples from the Rhine river system. The concentrations measured were 0.015 µg/L in the Rhine and 0.025 µg/L in the river Waal. nih.govoecd.orgechemi.com More recent screening programs in Sweden have also reported the presence of DCHA in surface water samples. oup.comdiva-portal.org Its physicochemical properties, particularly a pKa of 10.39, indicate that it will exist predominantly in its protonated form in the aquatic environment. oecd.org

Atmospheric Samples: Dicyclohexylamine has been identified in ambient air samples collected in Lake Charles, Louisiana. nih.govechemi.com Swedish environmental screening has further established its presence in both air and atmospheric deposition, even at background locations far from direct sources. diva-portal.orgdiva-portal.org This indicates that atmospheric transport is an important environmental pathway for the compound. diva-portal.org In one study, the highest air concentrations of 30 and 82 pg/m³ were measured in the industrial area of Stenungsund, Sweden. diva-portal.org The calculated atmospheric half-life for dicyclohexylamine is short, estimated to be about 2.9 hours, as it is readily degraded by photochemically-produced hydroxyl radicals. oecd.orgdiva-portal.orgechemi.com

Table 2: Environmental Concentrations of Dicyclohexylamine

| Environmental Matrix | Location | Reported Concentration | Reference |

| Surface Water | Rhine River, Netherlands | 0.015 µg/L | oecd.org |

| Surface Water | Waal River, Netherlands | 0.025 µg/L | oecd.org |

| Ambient Air | Lake Charles, LA, USA | Identified (unquantified) | nih.gov |

| Ambient Air | Stenungsund, Sweden | 30 and 82 pg/m³ | diva-portal.org |

Source Identification and Emission Pathways (e.g., Tire Abrasion Particles)

The widespread environmental occurrence of dicyclohexylamine is linked to several specific industrial uses and subsequent emission pathways.

A primary source is related to the automotive industry. Dicyclohexylamine is a precursor for the synthesis of N,N'-dicyclohexylbenzothiazole-2-sulfenamide (DCBS), a compound used as a vulcanization accelerator in the manufacturing of rubber for tires. oecd.org During the service life of tires, DCBS can degrade under the influence of heat and humidity, with hydrolysis yielding dicyclohexylamine and 2-mercaptobenzothiazole. oecd.org Laboratory experiments have confirmed that dicyclohexylamine can be released from artificially produced tire abrasion particles. oecd.org The frequent detection of DCHA in urban storm water and soil further supports the hypothesis that traffic-related emissions are a significant source. diva-portal.orgdiva-portal.org

Other identified sources include:

Chemical Manufacturing: It is used as an intermediate in the production of corrosion inhibitors, insecticides, paper and textile auxiliaries, emulsifiers, and plasticizers. oecd.org

Pulp and Paper Industry: It has been detected in the effluents of softwood pulp mills employing the Kraft (sulfate) process. oecd.org

Machining: Traces have been found in fresh machine cutting-fluid emulsions. nih.gov

Diffuse Sources: Its presence in WWTPs and landfills suggests diffuse emissions from the use and disposal of various consumer products. diva-portal.org

Apiculture: It is used as an excipient in fumagillin (B1674178) formulations to treat diseases in honeybees, leading to its accumulation in beeswax. oup.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. nih.govwavefun.com For dicyclohexylamine (B1670486) sulfate (B86663), these calculations would focus on the dicyclohexylammonium (B1228976) cation and the sulfate anion, which are formed by the protonation of dicyclohexylamine by sulfuric acid.

The primary structural feature of this salt is the transfer of a proton from sulfuric acid to the lone pair of electrons on the nitrogen atom of dicyclohexylamine. This forms a stable dicyclohexylammonium cation and a sulfate anion (SO₄²⁻). DFT calculations can be used to model this proton transfer, confirming the favorability of the ionic state.

Key insights from quantum chemical calculations would include:

Charge Distribution: Analysis of the charge distribution would show a formal positive charge localized primarily on the -NH₂⁺ group of the cation and a -2 charge distributed across the oxygen atoms of the sulfate anion. The steric bulk of the two cyclohexyl rings influences the accessibility of the cationic center. iucr.org

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for predicting reactivity. For the dicyclohexylammonium cation, the HOMO would likely be associated with the C-C and C-H sigma bonds of the rings, while the LUMO would be centered on the ammonium (B1175870) group. The sulfate anion has its own set of molecular orbitals, which are crucial for its interactions.

Reactivity Insights: Computational studies on the reactions of amines with sulfate precursors, like persulfate (S₂O₈²⁻), indicate that the sulfate radical anion (SO₄⁻•) is a powerful oxidizing agent capable of abstracting a hydrogen atom from an α-amino C-H bond. nih.gov While dicyclohexylamine sulfate itself is in a stable oxidized state (protonated), theoretical calculations could explore its behavior in environments where further redox chemistry is possible. Ab initio simulations have also shown that amines can promote the hydrolysis of SO₂ to form sulfates, a finding with significant implications in atmospheric chemistry. rsc.orgresearchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This approach is ideal for exploring the complex intermolecular interactions that govern the condensed-phase behavior of ionic compounds like this compound.

An MD simulation of this compound, typically in an aqueous environment, would provide detailed information on:

Ion Pairing and Solvation: Simulations can reveal the structure and dynamics of the solvation shells around the dicyclohexylammonium cation and the sulfate anion. The hydrophobic cyclohexyl rings of the cation would influence the local water structure, while the hydrophilic -NH₂⁺ group and the sulfate anion would form strong hydrogen bonds with water molecules.

Intermolecular Forces: The dominant interactions would be the strong electrostatic attraction between the oppositely charged ions and the hydrogen bonds between the ammonium protons and the sulfate oxygens (N-H···O). MD simulations can quantify the strength and lifetime of these hydrogen bonds.

Radial Distribution Functions (RDFs): By calculating RDFs, one can determine the probability of finding one atom or molecule at a certain distance from another. For example, the N···O RDF between the cation's nitrogen and the anion's oxygen would show a sharp peak at a short distance, indicating strong ion pairing. Similarly, RDFs with solvent molecules would describe the solvation structure.

Aggregation Behavior: Depending on the concentration, MD simulations could predict whether this compound molecules tend to remain as isolated solvated ion pairs or form larger aggregates or micelles, driven by hydrophobic interactions between the cyclohexyl groups.

While direct MD studies on this compound are scarce, research on related systems, such as the use of cyclohexylamine (B46788) as a corrosion inhibitor in sulfuric acid, relies on MD simulations to understand the adsorption and interaction mechanism at a metal-sulfate-amine interface. semanticscholar.orgresearchgate.net

Predictive Modeling of Chemical Properties (e.g., QSAR for Environmental Fate)

Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of a compound with its properties, such as its environmental distribution and biological effects. mst.dk For dicyclohexylamine, which exists predominantly in its protonated form in the environment (pKa ≈ 10.4), QSAR models have been used to estimate key parameters that determine its environmental fate. oecd.orgnih.govoecd.org

The protonated form, as found in this compound, has significantly different predicted properties compared to the neutral base. These predictions are crucial for environmental risk assessment.

| Predicted Property | Neutral Form | Protonated Form | Significance for Environmental Fate |

| log K_ow (Octanol-Water Partition Coeff.) | 4.37 | 1.26 | Indicates the compound's tendency to partition into fatty tissues. The lower value for the protonated form suggests much lower lipophilicity and a preference for aqueous environments. oecd.orgoecd.org |

| BCF (Bioconcentration Factor) | 459 | 3.2 | Estimates the potential for accumulation in aquatic organisms. The high value for the neutral form suggests a potential for bioaccumulation, whereas the very low value for the protonated form indicates this is not a concern. oecd.org |

| K_oc (Soil Organic Carbon-Water (B12546825) Coeff.) | 256 | 433 | Predicts the tendency of a chemical to adsorb to soil and sediment. The moderate value for the protonated form suggests it will have limited mobility in soil. oecd.org |

| Henry's Law Constant (Pa·m³/mol) | 5.57 | 4.26 x 10⁻⁷ | Relates to the potential to volatilize from water. The extremely low value for the protonated form indicates it is not expected to volatilize from water surfaces. oecd.org |

These QSAR-derived data highlight the importance of considering the speciation of the compound under environmental conditions. As this compound is a salt, its environmental behavior will be governed by the properties of the protonated dicyclohexylammonium cation. oecd.org

Theoretical Insights into Supramolecular Chemistry and Host-Guest Systems

The dicyclohexylammonium cation is an excellent building block for constructing complex supramolecular assemblies due to its specific size, shape, and hydrogen-bonding capabilities. Theoretical studies, often in conjunction with experimental crystal structure analysis, provide insight into the non-covalent interactions that drive the formation of these systems.

Host-Guest Chemistry: Dicyclohexylamine has been shown to form inclusion compounds (clathrates) with hosts like thiourea. tandfonline.comtandfonline.com In these structures, the dicyclohexylamine molecule acts as a "guest" that fits within channels or cavities created by the "host" matrix. Theoretical calculations can model the fit and interactions within these cavities, revealing that they are often stabilized by van der Waals forces. tandfonline.comresearchgate.net

Crystal Engineering with Salts: The formation of salts with various acids is a cornerstone of crystal engineering. Studies on salts of dicyclohexylamine with substituted phenylacetic acids show that the secondary ammonium monocarboxylate (SAM) synthon is a robust motif for creating supramolecular gels. nih.govscispace.com The primary interaction is the N-H···O hydrogen bond between the ammonium cation and the carboxylate anion.

Role of the Anion: The geometry and hydrogen-bonding ability of the anion are critical in directing the final supramolecular architecture. In the crystal structure of dicyclohexylammonium nitrate, the ion pairs are linked by bifurcated N-H···(O,O) hydrogen bonds and further connected into layers by C-H···O interactions. iucr.orgresearchgate.net